4-Ethyl-1,3-oxazolidin-2-one
Overview
Description
4-Ethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its diverse applications in synthetic organic chemistry and medicinal chemistry. The presence of the oxazolidinone ring imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and a potential candidate for pharmaceutical development .
Mechanism of Action
Target of Action
The primary targets of 4-Ethyl-1,3-oxazolidin-2-one are bacteria , specifically enterococci and staphylococci . This compound belongs to the class of oxazolidin-2-ones , which are known for their antibacterial activity .
Mode of Action
This compound interacts with its bacterial targets by inhibiting protein synthesis. It is considered bacteriostatic for enterococci and staphylococci, meaning it inhibits their growth and reproduction . bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis, meaning it kills these bacteria .
Biochemical Pathways
It is known that oxazolidin-2-ones interfere with bacterial protein synthesis, which disrupts their growth and reproduction .
Pharmacokinetics
It is known that other oxazolidin-2-ones have favorable distribution to the brain , suggesting that this compound may have similar properties.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction, and in some cases, the death of the bacteria . This makes it a potentially effective antibacterial agent.
Biochemical Analysis
Cellular Effects
It is known that oxazolidinones can have significant effects on cellular processes .
Molecular Mechanism
Oxazolidinones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-Ethyl-1,3-oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-aminoalcohols with carbonyl compounds. The reaction typically requires the use of reagents such as ethyl carbonate or phosgene derivatives under controlled conditions . Another approach involves the intramolecular cyclization of N-alkoxycarbonyl aminoalcohols using catalysts like triazabicyclodecene . Industrial production methods often employ microwave-assisted synthesis to improve reaction efficiency and yield .
Chemical Reactions Analysis
4-Ethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted oxazolidinones and amino alcohols .
Scientific Research Applications
4-Ethyl-1,3-oxazolidin-2-one has several scientific research applications:
Comparison with Similar Compounds
4-Ethyl-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives such as:
Linezolid: A well-known antibiotic used to treat infections caused by resistant bacteria.
Tedizolid: Another antibiotic with a similar mechanism of action but with improved potency and reduced side effects.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties
These compounds share the oxazolidinone ring structure but differ in their substituents, which influence their biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
4-ethyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQYASHOICRND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313993 | |
Record name | 4-Ethyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16112-60-0 | |
Record name | 4-Ethyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16112-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxazolidinone, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-2-oxazolidinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37751 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.